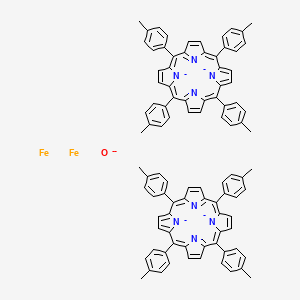
mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron): is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This specific compound features an iron center coordinated to four nitrogen atoms in a porphyrin ring, with an oxo bridge connecting two iron centers. The presence of the oxo bridge and the methylphenyl groups enhances its stability and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetrakis(4-methylphenyl)porphyrin, is synthesized through the condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions.
Metalation: The porphyrin ligand is then reacted with an iron salt, such as iron(III) chloride, in the presence of a base to form the iron-porphyrin complex.
Formation of the Oxo Bridge: The iron-porphyrin complex is treated with an oxidizing agent, such as hydrogen peroxide or molecular oxygen, to form the mu-oxo dimer.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as chromatography and crystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the iron centers are further oxidized, leading to changes in the oxidation state of the iron.
Reduction: Reduction reactions can also occur, where the iron centers are reduced, often using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where ligands coordinated to the iron centers are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Common solvents include dichloromethane, toluene, and methanol.
Major Products Formed:
Oxidation Products: Higher oxidation state iron complexes.
Reduction Products: Lower oxidation state iron complexes.
Substitution Products: New iron-porphyrin complexes with different ligands.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction reactions, due to its ability to facilitate electron transfer processes.
Material Science: It is used in the development of advanced materials with unique optical and electronic properties.
Biology and Medicine:
Biomimetic Studies: The compound is used to study the mechanisms of biological processes involving heme proteins, such as oxygen transport and electron transfer.
Therapeutics: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Industry:
Environmental Applications: The compound is used in the development of sensors and catalysts for environmental monitoring and pollution control.
Energy: It is investigated for its potential use in energy conversion and storage devices, such as fuel cells and batteries.
Mécanisme D'action
The mechanism by which mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) exerts its effects involves the coordination of the iron centers to various substrates. The oxo bridge facilitates electron transfer between the iron centers, enhancing the compound’s reactivity. The porphyrin ring provides a stable framework that supports the iron centers and allows for the formation of reactive intermediates. Molecular targets include oxygen molecules, organic substrates, and other metal ions, with pathways involving redox reactions and ligand exchange processes.
Comparaison Avec Des Composés Similaires
Mu-oxo-bis(5,10,15,20-tetrakis(4-methoxyphenyl)porphinato Iron): Similar structure but with methoxy groups instead of methyl groups, leading to different electronic properties.
Mu-oxo-bis(5,10,15,20-tetrakis(4-bromophenyl)porphinato Iron): Contains bromine atoms, which can influence the compound’s reactivity and stability.
Uniqueness: Mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) is unique due to the presence of the methyl groups, which enhance its solubility and stability. The oxo bridge provides a robust connection between the iron centers, allowing for efficient electron transfer and making it a versatile compound for various applications in catalysis, material science, and medicine.
Propriétés
Formule moléculaire |
C96H72Fe2N8O-6 |
|---|---|
Poids moléculaire |
1465.3 g/mol |
Nom IUPAC |
iron;oxygen(2-);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/2C48H36N4.2Fe.O/c2*1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;/h2*5-28H,1-4H3;;;/q2*-2;;;-2 |
Clé InChI |
FXSDBYPIYRDPCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[O-2].[Fe].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


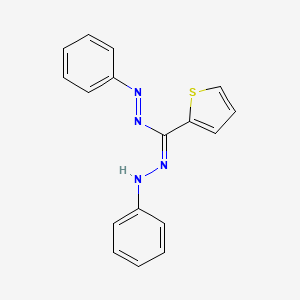
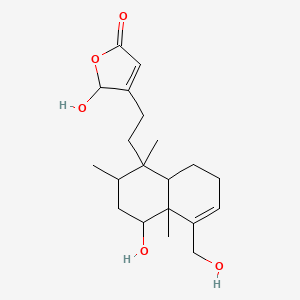
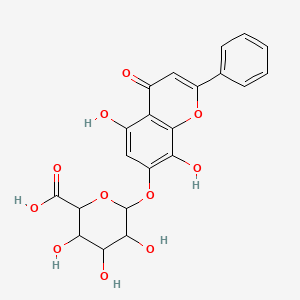
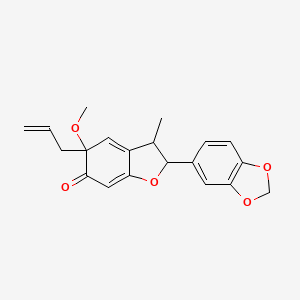
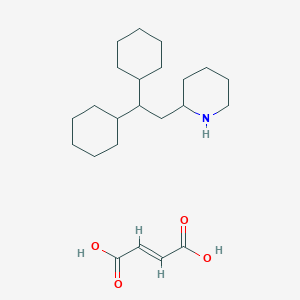
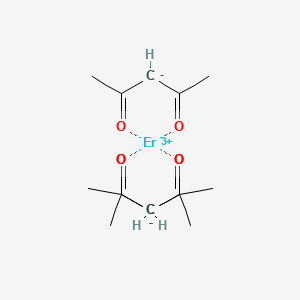
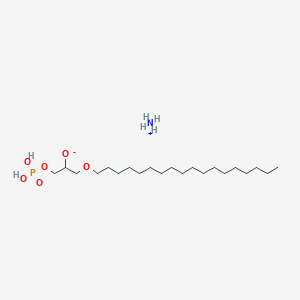
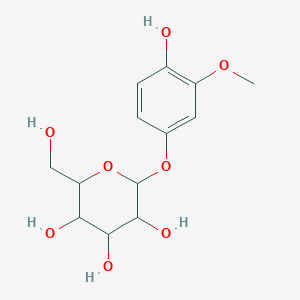
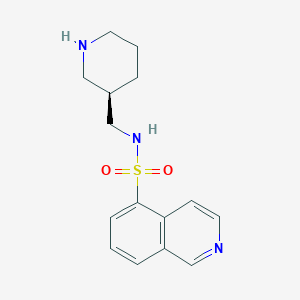
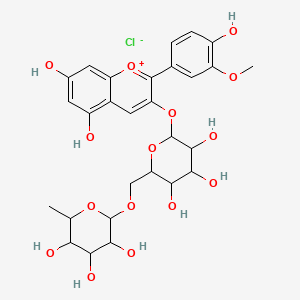
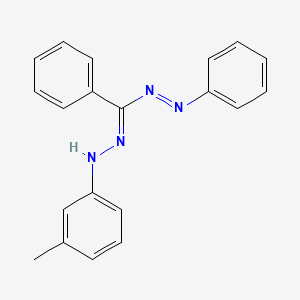
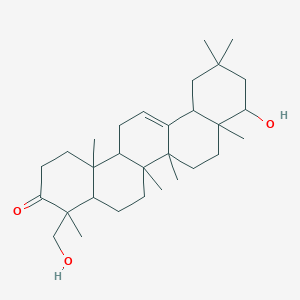
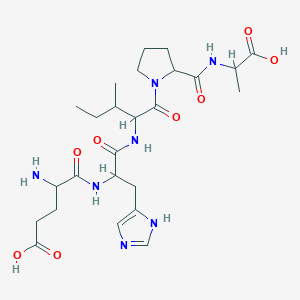
![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)
